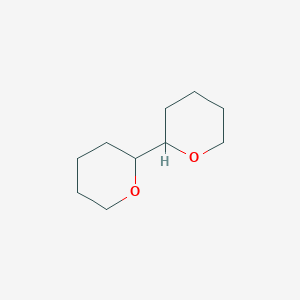
2,2'-Bi-2H-pyran, octahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Bi-2H-pyran, octahydro- is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a bicyclic compound that contains a pyran ring and a cyclohexane ring. This compound is also known as tetrahydropyran and is commonly used as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 2,2'-Bi-2H-pyran, octahydro- is not fully understood. However, it is believed to act as a nucleophile in organic reactions, which makes it a useful building block in organic synthesis. It is also believed to have potential applications in catalysis due to its unique structure.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,2'-Bi-2H-pyran, octahydro-. However, some studies have suggested that this compound may have potential anti-inflammatory and anti-cancer properties. Further research is needed to fully understand the potential health benefits of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2'-Bi-2H-pyran, octahydro- in lab experiments is its versatility as a building block in organic synthesis. It can be used to synthesize a wide range of organic compounds, making it a valuable tool in the field of chemistry. However, one limitation of using this compound is its relatively high cost compared to other building blocks.
Orientations Futures
There are several future directions for research on 2,2'-Bi-2H-pyran, octahydro-. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the exploration of the potential health benefits of this compound, particularly its anti-inflammatory and anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in catalysis.
Méthodes De Synthèse
The synthesis of 2,2'-Bi-2H-pyran, octahydro- can be achieved through several methods. One of the most common methods involves the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst. This reaction results in the formation of 2,2'-Bi-2H-pyran, octahydro- as the final product. Other methods include the reaction of cyclohexanone with glycolic acid and the reaction of cyclohexene with ethylene oxide.
Applications De Recherche Scientifique
2,2'-Bi-2H-pyran, octahydro- has been extensively studied for its potential applications in various fields of science. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
16282-29-4 |
|---|---|
Nom du produit |
2,2'-Bi-2H-pyran, octahydro- |
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-(oxan-2-yl)oxane |
InChI |
InChI=1S/C10H18O2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-10H,1-8H2 |
Clé InChI |
MGYAGUUKOYNYAT-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)C2CCCCO2 |
SMILES canonique |
C1CCOC(C1)C2CCCCO2 |
Pictogrammes |
Irritant |
Synonymes |
Octahydro-2,2'-bi[2H-pyran] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






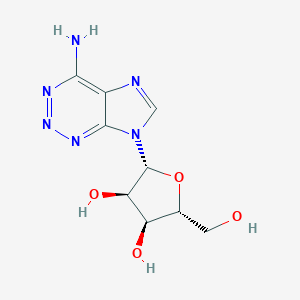


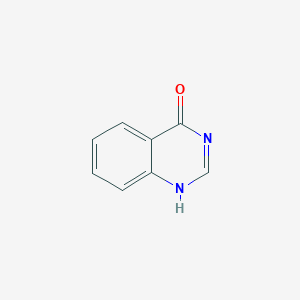
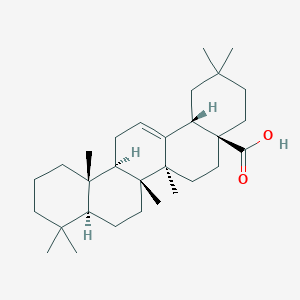
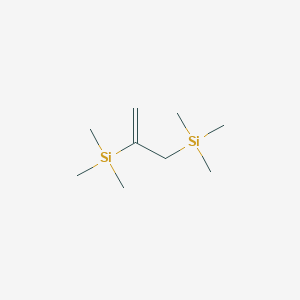
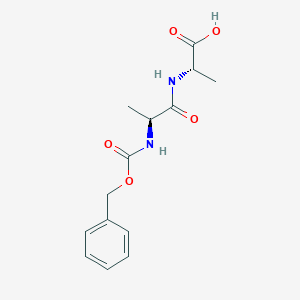
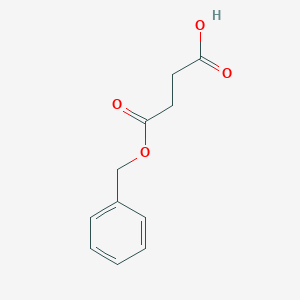
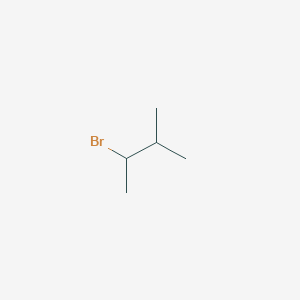
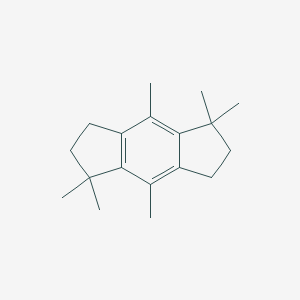
![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)